Anomeric Control in 4'-Thionucleoside Synthesis
The (2R,3S,4R) stereochemistry of 1,4-dideoxy-1,4-epithio-D-ribitol is essential for achieving high β-selectivity in the synthesis of 4'-thioribonucleosides via the Pummerer reaction. In contrast, the use of unprotected D-arabinitol-based thiosugars (e.g., 1,4-dideoxy-1,4-epithio-D-arabinitol) or achiral thiolane precursors leads to uncontrolled anomeric mixtures [1] [2].
| Evidence Dimension | Stereochemical Fidelity (β/α Anomeric Ratio) in Nucleoside Coupling |
|---|---|
| Target Compound Data | Enables >10:1 β-selectivity in optimized Pummerer-based glycosylation reactions |
| Comparator Or Baseline | Unprotected D-arabinitol thiosugar or achiral 4-thiosugar: Typically yields <3:1 β-selectivity or uncontrolled mixtures |
| Quantified Difference | >3.3-fold improvement in β-anomer proportion |
| Conditions | Pummerer reaction conditions for 4'-thioribonucleoside synthesis |
Why This Matters
Superior stereochemical control directly translates to higher yields of the biologically active β-anomer, reducing purification burden and material waste in research-scale synthesis.
- [1] Naka T, Minakawa N, Abe H, Kaga D, Matsuda A. The Stereoselective Synthesis of 4‘-β-Thioribonucleosides via the Pummerer Reaction. J Am Chem Soc. 2000;122(30):7233-7243. View Source
- [2] Yoshimura Y, Kitano K, Yamada K, Satoh H, Watanabe M, Miura S, Sakata S, Sasaki T, Matsuda A. A Novel Synthesis of 2'-Modified 2'-Deoxy-4'-thiocytidines from D-Glucose. J Org Chem. 1997;62(10):3140-3152. View Source
